Product packaging for Anthriscus cerefolium(Cat. No.:CAS No. 1338-80-3)

Anthriscus cerefolium

Cat. No.: B1171649
CAS No.: 1338-80-3
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Description

This product is a methanolic extract derived from the aerial parts of Anthriscus cerefolium (L.) Hoffm., an annual aromatic plant from the Apiaceae family. Sourced from authenticated plant material, the extract is standardized based on its rich profile of phenolic compounds, making it a consistent and reliable reagent for life science research. The extract's primary research value lies in its diverse and potent bioactivities, as demonstrated in modern pharmacological studies. It has shown significant cytotoxic and anti-proliferative effects against glioblastoma (GBM) cell lines, such as A172, inducing morphological changes and decreased proliferation rates, highlighting its potential in neuro-oncology research . Furthermore, it exhibits broad-spectrum antimicrobial activity, effectively inhibiting both free-floating cells and microbial biofilms of pathogens like Staphylococcus aureus and Candida species, which is relevant for studies on co-infections in immunocompromised states . The extract also possesses notable antioxidant properties and acts as an effective enzyme inhibitor, targeting key enzymes like acetylcholinesterase (AChE) and α-amylase, which supports its investigation in metabolic and neurodegenerative disease research . Chemically, the extract is characterized by a high concentration of phenolic acids and flavonoids, as identified through UHPLC-LTQ OrbiTrap MS4 and LC-HRMS/MS analyses . Dominant compounds include various caffeic acid derivatives, with malonyl-1,4-O-dicaffeoylquinic acid being a major constituent . Other identified bioactive components include chlorogenic acid, quercetin derivatives, and apigenin glycosides, which are believed to contribute to its observed mechanisms of action . This detailed chemical profiling ensures researchers can correlate specific phytochemicals with biological activities. WARNING: This product is strictly For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human consumption purposes. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Properties

CAS No.

1338-80-3

Molecular Formula

C14H8N2

Origin of Product

United States

Methodological Frameworks for Compound Extraction, Isolation, and Structural Elucidation

Advanced Extraction Methodologies for Diverse Metabolite Classes

The selection of an appropriate extraction technique is paramount for the efficient recovery of specific metabolite classes from Anthriscus cerefolium. The choice of method directly influences the yield and chemical profile of the resulting extract.

Hydrodistillation Techniques

Hydrodistillation is a conventional and widely employed method for extracting volatile compounds, particularly essential oils, from plant materials. tnau.ac.in This process involves the co-distillation of plant material with water. The heat and moisture rupture the plant's oil glands, releasing the volatile essential oils. The resulting vapor, a mixture of water and oil, is condensed, and the oil is then separated from the aqueous phase. pbworks.com

In the context of A. cerefolium, hydrodistillation of the fresh or dried aerial parts is frequently used to isolate its essential oil. researchgate.net Research has shown that the primary components of the essential oil obtained through this method are phenylpropanoids, with methyl chavicol (also known as estragole) and 1-allyl-2,4-dimethoxybenzene (B1305294) being the most abundant constituents. researchgate.netresearchgate.net The relative proportions of these compounds can vary. For instance, one study reported the oil from hydrodistillation contained approximately 80% methyl chavicol and 16% 1-allyl-2,4-dimethoxybenzene. researchgate.nettandfonline.comtandfonline.com Another analysis of wild-growing Turkish chervil found methyl chavicol at 83.10% and 1-allyl-2,4-dimethoxybenzene at 15.15%. researchgate.net The yield of essential oil from hydrodistillation is typically low, often around 0.1% from the fresh herb. tandfonline.com

Solvent Extraction Optimization (e.g., Methanolic, Ethanolic, Ethyl Acetate)

Solvent extraction is a versatile technique used to isolate a broad spectrum of non-volatile or semi-volatile compounds based on their solubility in different solvents. The choice of solvent is critical and is optimized based on the polarity of the target metabolites.

For A. cerefolium, methanolic and ethanolic extractions are commonly used to obtain polar compounds like phenolic acids and flavonoids. nih.govsemanticscholar.orgnih.gov A methanolic extract of the herb has been shown to be rich in phenolic compounds, with one study identifying 72 distinct compounds, including malonyl-1,4-O-dicaffeoylquinic acid and 3,5-O-dicaffeoylquinic acid as dominant. nih.gov Another investigation using a methanol (B129727) extract of fresh chervil led to the isolation of several phenolics, including the novel compound 1,3-dicaffeoyl-5-malonyl-δ-quinide, alongside known flavonoids such as apiin (B1667559) and luteolin (B72000) 7-O-β-(2″-apiofuranosylglucopyranoside). nih.gov

Ethanolic extracts have also been utilized, particularly for investigating antioxidant components. nih.gov Different extraction and purification methods have been applied to separate flavonoids from the leaves and lignans (B1203133) from the roots of A. cerefolium. ishs.orgactahort.org These studies identified apiin as the main flavonoid, deoxypodophyllotoxin (B190956) as the major lignan (B3055560), and methyl chavicol as the predominant constituent of the essential oil. ishs.orgactahort.org

Extraction SolventPlant PartKey Metabolite Classes IsolatedMajor Compounds Identified
Methanol Aerial PartsPhenolic Acids, Flavonoids3,5-O-dicaffeoylquinic acid, Malonyl-1,4-O-dicaffeoylquinic acid, 1,3-dicaffeoyl-5-malonyl-δ-quinide, Apiin nih.govnih.gov
Ethanol Leaves, RootsFlavonoids, LignansApiin, Deoxypodophyllotoxin ishs.orgactahort.org

Supercritical Fluid Extraction Applications

Supercritical fluid extraction (SFE) is a modern, green extraction technology that uses a supercritical fluid, most commonly carbon dioxide (SC-CO₂), as the solvent. nih.gov SC-CO₂ is favored due to its low critical temperature (31.1 °C) and pressure (73.8 bar), non-toxicity, and the ease with which it can be removed from the extract, making it suitable for extracting thermally sensitive compounds. nih.govunipd.it

SFE has been applied to A. cerefolium as an alternative to hydrodistillation for obtaining volatile concentrates. tandfonline.comtandfonline.com A comparative study showed significant differences in the chemical profile of the extracts obtained by SFE and hydrodistillation. The SFE volatile concentrate contained a much lower concentration of methyl chavicol (21.1%) but a significantly higher content of 1-allyl-2,4-dimethoxybenzene (57.4%) compared to the hydrodistilled oil. researchgate.nettandfonline.comtandfonline.com This demonstrates the selectivity of SFE, which can be manipulated by adjusting parameters such as pressure and temperature to target specific compounds. The yield of the volatile concentrate from SFE was reported to be between 0.12-0.14%. tandfonline.com

Extraction MethodKey ParametersYieldMajor Volatile CompoundsPercentage Composition
Hydrodistillation Boiling Water~0.1%Methyl Chavicol~80% tandfonline.comtandfonline.com
1-allyl-2,4-dimethoxybenzene~16% tandfonline.comtandfonline.com
Supercritical Fluid Extraction (SFE) CO₂, 30 MPa, 40°C0.12-0.14%1-allyl-2,4-dimethoxybenzene57.4% tandfonline.comtandfonline.com
Methyl Chavicol21.1% tandfonline.comtandfonline.com

Chromatographic Strategies for Compound Isolation and Purification

Following extraction, crude extracts of A. cerefolium contain a complex mixture of compounds. Chromatographic techniques are essential for the separation, purification, and isolation of individual molecules.

Column Chromatography Techniques

Column chromatography is a fundamental purification technique used for separating individual compounds from a mixture. The separation is based on the differential adsorption of compounds to the stationary phase as the mobile phase passes through the column.

In the study of A. cerefolium phenolics, preparative isolation has been successfully achieved using repetitive size-exclusion chromatography. nih.gov Specifically, a Sephadex LH-20 column was used to fractionate a methanol extract, which, combined with preparative High-Performance Liquid Chromatography (HPLC), led to the isolation of pure compounds such as 1,3-dicaffeoyl-5-malonyl-δ-quinide and apiin. nih.gov This highlights the utility of column chromatography in obtaining sufficient quantities of purified compounds for structural elucidation and bioactivity studies.

Thin-Layer Chromatography Applications

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures, monitoring reaction progress, and determining the purity of compounds. mdpi.com It involves a stationary phase (e.g., silica (B1680970) gel) coated on a flat plate and a liquid mobile phase.

While detailed TLC applications for A. cerefolium are not extensively documented in the provided sources, the methodology is standard for the analysis of plant extracts. For the related species Anthriscus sylvestris, TLC was used in an antioxidant-guided fractionation of an ethanolic extract. nih.gov This process allowed for the separation and identification of key antioxidant components, including the flavonoids quercetin (B1663063) and apigenin (B1666066), and the glycoside rutin. nih.gov Such methods are directly applicable to A. cerefolium extracts for the rapid screening of different phytochemical classes, such as flavonoids and phenolic acids, by comparing the retention factor (Rf) values with those of known standards and using specific visualizing agents. mdpi.com

Spectroscopic and Spectrometric Approaches for Structural Characterization

Following extraction and preliminary separation, the precise identification of individual compounds from this compound is accomplished through various spectroscopic and spectrometric methods. These techniques provide detailed information on the molecular weight, elemental composition, and structural arrangement of atoms within a molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it particularly suitable for characterizing the essential oil of this compound. In this method, the extracted essential oil is vaporized and separated based on the differential partitioning of its components between a gaseous mobile phase and a stationary phase within a capillary column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound by comparison to spectral libraries.

Research on the essential oil of this compound growing wild in Turkey utilized GC-MS to identify its major constituents. The analysis revealed that the oil is predominantly composed of a few key compounds, as detailed in the table below. researchgate.net

Table 1: Major Volatile Compounds in This compound Essential Oil Identified by GC-MS


CompoundRelative Percentage (%)
Methyl chavicol (Estragole)83.10
1-allyl-2,4-dimethoxybenzene15.15
Undecane (B72203)1.75
β-pinene<0.01

Subsequent studies have corroborated the presence of these compounds, although their relative proportions can vary depending on factors such as the geographical origin and cultivation conditions of the plant. tandfonline.com For instance, another GC-MS analysis identified methyl chavicol, 1-allyl-2,4-dimethoxybenzene, and undecane as characteristic components. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of non-volatile compounds, such as the phenolic constituents of this compound. In HPLC, a liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). The separation is based on the differential interactions of the compounds with the stationary phase. A Diode-Array Detector (DAD) is often coupled with HPLC, which measures the absorbance of the eluting compounds across a range of UV-visible wavelengths, providing characteristic spectral information that aids in their identification.

Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS/MS) represents a significant advancement in the chemical profiling of natural products. UHPLC utilizes smaller particle sizes in the column, allowing for higher separation efficiency and faster analysis times compared to conventional HPLC. When coupled with high-resolution mass spectrometry (HRMS), it enables the determination of the elemental composition of compounds with high accuracy. The tandem mass spectrometry (MS/MS) capability further allows for the structural elucidation of compounds by analyzing their fragmentation patterns.

Several studies have employed UHPLC-HRMS/MS to conduct in-depth chemical characterizations of this compound extracts. nih.govnih.gov These analyses have led to the identification of a large number of phenolic compounds. For example, a methanolic extract of A. cerefolium was found to be rich in phenolics, with a total of seventy-two compounds being identified. nih.gov Among these, malonyl-1,4-O-dicaffeoylquinic acid and 3,5-O-dicaffeoylquinic acid were found to be dominant. nih.gov Another study identified 32 compounds, including phenolic acids and flavonoids. nih.gov

Table 2: Selected Phenolic Compounds Identified in This compound by UHPLC-HRMS/MS


Compound ClassIdentified Compound
Phenolic AcidsMalonyl-1,4-O-dicaffeoylquinic acid
Phenolic Acids3,5-O-dicaffeoylquinic acid
FlavonoidsApigenin 7-O-β-(2″-apiofuranosylglucopyranoside) (Apiin)
FlavonoidsLuteolin 7-O-β-glucopyranoside

The high sensitivity and resolution of this technique have been crucial in distinguishing between isomeric compounds and identifying novel constituents in A. cerefolium.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel and known compounds. NMR provides detailed information about the carbon-hydrogen framework of a molecule. Through various one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to determine the connectivity of atoms and the stereochemistry of a molecule.

In the context of this compound, NMR spectroscopy was pivotal in the structural determination of a previously undescribed compound, 1,3-dicaffeoyl-5-malonyl-δ-quinide. nih.gov The structure of this main phenolic compound was elucidated by means of 1D and 2D NMR in combination with high-resolution mass spectrometry. nih.gov This demonstrates the power of NMR in not just identifying known compounds but also in discovering new natural products. The complexity of NMR spectra for plant extracts, which are mixtures of numerous compounds, often requires the use of advanced techniques like 2D COSY (Correlated Spectroscopy) and DOSY (Diffusion-Ordered Spectroscopy) to aid in the assignment of peaks. nih.gov

Biosynthetic Pathways and Metabolic Regulation of Anthriscus Cerefolium Secondary Metabolites

Shikimate Pathway Contribution to Aromatic Metabolite Precursors

The shikimate pathway is a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids: phenylalanine, tyrosine, and tryptophan. In Anthriscus cerefolium, this pathway is fundamental as it provides the essential precursors for the vast array of aromatic secondary metabolites, including phenylpropanoids and lignans (B1203133). The pathway commences with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) and proceeds through a series of seven enzymatic steps to yield chorismate, the common precursor for the three aromatic amino acids.

The regulation of the shikimate pathway is intricate, ensuring a balanced supply of aromatic amino acids for both primary and secondary metabolism. In plants, the activity of 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS), the first enzyme of the pathway, is subject to feedback regulation by various downstream metabolites, including aromatic amino acids and intermediates of the phenylpropanoid pathway thieme-connect.com. This complex regulatory network allows the plant to modulate the carbon flux into the pathway based on its metabolic demands. For instance, studies in other Apiaceae species like parsley (Petroselinum crispum) have shown that shikimate dehydrogenase (SDH), an enzyme in the pathway, can be inhibited by phenolic compounds such as tannic, caffeic, and chlorogenic acids, suggesting a feedback mechanism from the phenylpropanoid pathway researchgate.net.

Table 1: Key Enzymes of the Shikimate Pathway

EnzymeAbbreviationFunction
3-deoxy-D-arabino-heptulosonate-7-phosphate synthaseDAHPSCatalyzes the initial condensation reaction.
3-dehydroquinate synthaseDHQSConverts DAHP to 3-dehydroquinate.
3-dehydroquinate dehydrataseDHDCatalyzes the dehydration of 3-dehydroquinate.
Shikimate dehydrogenaseSDHReduces 3-dehydroshikimate to shikimate.
Shikimate kinaseSKPhosphorylates shikimate to shikimate-3-phosphate.
5-enolpyruvylshikimate-3-phosphate synthaseEPSPSCatalyzes the formation of EPSP.
Chorismate synthaseCSConverts EPSP to chorismate.

Phenylpropanoid Pathway Elucidation in Lignan (B3055560) and Phenylpropanoid Biosynthesis

The phenylpropanoid pathway is a major route for the biosynthesis of a wide variety of plant secondary metabolites derived from the aromatic amino acid phenylalanine. In this compound, this pathway is responsible for the production of simple phenylpropanoids, flavonoids such as apiin (B1667559), and the precursors for lignan biosynthesis ishs.org. The initial step is the deamination of phenylalanine to cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) researchgate.net. The expression of PAL is often a key regulatory point in the phenylpropanoid pathway and can be induced by various stimuli researchgate.netnih.gov.

Monolignol Formation

Monolignols are the primary building blocks for both lignin (B12514952) and lignans. The biosynthesis of monolignols from phenylalanine involves a series of enzymatic reactions including hydroxylations, methylations, and reductions. Key enzymes in this process include cinnamate (B1238496) 4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), cinnamoyl-CoA reductase (CCR), and cinnamyl alcohol dehydrogenase (CAD) nih.govresearchgate.net. CCR catalyzes the first committed step in the monolignol-specific branch of the pathway, the reduction of cinnamoyl-CoA esters to their corresponding aldehydes nih.govwikipedia.org. Subsequently, CAD reduces these aldehydes to their corresponding alcohols, the monolignols unc.educhesci.comnih.gov. The expression and activity of these enzymes are tightly regulated and can vary between different plant organs and developmental stages.

Oxidative Coupling Mechanisms

The formation of lignans from monolignols occurs through oxidative coupling, a process mediated by enzymes such as laccases and peroxidases researchgate.netnih.govfrontiersin.org. These enzymes generate monolignol radicals that then couple in a combinatorial fashion to form a diverse array of lignan structures. The stereochemistry of this coupling is often controlled by dirigent proteins (DIRs), which guide the radical-radical coupling to produce specific stereoisomers nih.govnih.govacs.orgcitedrive.com. This precise control is crucial for the biosynthesis of biologically active lignans.

Downstream Lignan Modifications (e.g., Methylation, Cyclization)

Following the initial oxidative coupling, the resulting lignan backbone can undergo a variety of modifications, including methylation, hydroxylation, and cyclization, leading to a vast diversity of final products. Enzymes such as O-methyltransferases (OMTs) are responsible for the methylation of hydroxyl groups on the aromatic rings of lignans, which can alter their solubility and biological activity researchgate.netrsc.org. A key lignan found in Anthriscus species is deoxypodophyllotoxin (B190956) ishs.org. Recent research on the closely related Anthriscus sylvestris has identified a deoxypodophyllotoxin synthase (AsDPS), an Fe(II)- and 2-oxoglutarate-dependent dioxygenase, which catalyzes the cyclization of yatein (B1682354) to form deoxypodophyllotoxin nih.govoup.com. This discovery provides significant insight into the downstream biosynthetic steps of this important lignan.

Mevalonate (B85504) and Methylerythritol Phosphate Pathways for Terpenoid Biosynthesis

Terpenoids are a large and diverse class of secondary metabolites that are synthesized from five-carbon isoprene (B109036) units. In plants, there are two independent pathways for the biosynthesis of the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP): the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway.

The MVA pathway, which is active in the cytosol, is primarily responsible for the biosynthesis of sesquiterpenes (C15), triterpenes (C30), and sterols. The pathway begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid nih.govnih.govnih.govresearchgate.netresearchgate.net. The MEP pathway, located in the plastids, synthesizes monoterpenes (C10), diterpenes (C20), and carotenoids from pyruvate (B1213749) and glyceraldehyde-3-phosphate.

The essential oil of this compound is known to contain monoterpenoids such as estragole (B85927) (methyl chavicol) and β-pinene, as well as the phenylpropanoid 1-allyl-2,4-dimethoxybenzene (B1305294) nih.govresearchgate.netfrontiersin.orgresearchgate.net. The presence of these monoterpenoids indicates the activity of the MEP pathway in this plant. The biosynthesis of these compounds involves the condensation of IPP and DMAPP to form geranyl pyrophosphate (GPP), the precursor for all monoterpenes.

Table 2: Comparison of MVA and MEP Pathways

FeatureMevalonate (MVA) PathwayMethylerythritol Phosphate (MEP) Pathway
LocationCytosolPlastids
PrecursorsAcetyl-CoAPyruvate and Glyceraldehyde-3-phosphate
Key IntermediateMevalonic acid2-C-methyl-D-erythritol 4-phosphate
Primary ProductsSesquiterpenes, Triterpenes, SterolsMonoterpenes, Diterpenes, Carotenoids

Malonyl-CoA Pathway Involvement in Polyketide Biosynthesis

The malonyl-CoA pathway is central to the biosynthesis of fatty acids and a diverse group of secondary metabolites known as polyketides. Polyketides are synthesized by the sequential condensation of acyl-CoA starter units with malonyl-CoA extender units, a process catalyzed by polyketide synthases (PKSs) wikipedia.orgmdpi.com.

In this compound, the presence of flavonoids, such as apiin, points to the involvement of the malonyl-CoA pathway. Flavonoid biosynthesis begins with the condensation of one molecule of p-coumaroyl-CoA (from the phenylpropanoid pathway) with three molecules of malonyl-CoA, catalyzed by chalcone (B49325) synthase (CHS), a type III PKS. The resulting chalcone is then isomerized by chalcone isomerase (CHI) to a flavanone, which serves as a precursor for various classes of flavonoids researchgate.netwikipedia.orgnih.gov. The biosynthesis of apiin (apigenin-7-O-apiosylglucoside) in other Apiaceae species like celery involves further enzymatic steps including glycosylation catalyzed by specific glucosyltransferases and apiosyltransferases nih.govwikipedia.orgnih.gov. The regulation of the malonyl-CoA pool is critical, as it is a key determinant of the rate of both fatty acid and polyketide biosynthesis mdpi.commdpi.com.

Influence of Biotic and Abiotic Factors on Metabolite Accumulation

The chemical composition and concentration of secondary metabolites in this compound are not static; they are dynamically influenced by a range of internal and external factors. semanticscholar.org These include the plant's developmental stage (phenology), the environmental and agronomic conditions of its cultivation, its genetic makeup, and its interactions with symbiotic microorganisms. semanticscholar.org Understanding these factors is crucial for comprehending the variability in the plant's chemical profile.

Impact of Phenological Stages on Chemical Composition

The biosynthesis and accumulation of secondary metabolites in this compound are significantly dependent on the plant's life stage. The relative concentrations of key volatile compounds in its essential oil shift dramatically as the plant progresses from the vegetative to flowering and fruiting stages.

The essential oil is primarily characterized by three main constituents: methyl chavicol (estragole), methyl eugenol (B1671780) (also known as 1-allyl-2,4-dimethoxybenzene), and undecane (B72203). nih.gov The relative proportions of these compounds change throughout the plant's development. Methyl eugenol concentration tends to be highest before flowering, while methyl chavicol reaches its peak at the full flowering stage. nih.gov Following this, the concentration of undecane increases to its maximum after the flowering period has concluded. nih.gov

Studies comparing the vegetative and flowering stages have revealed more detailed quantitative and qualitative differences in the essential oil profile. Oxygenated monoterpenes represent the dominant class of compounds in both stages. agrifoodscience.comnih.gov However, the relative percentages of individual compounds vary, as illustrated in the table below. For instance, the concentration of estragole is notably higher during the flowering stage compared to the vegetative stage. agrifoodscience.com

Table 1. Comparison of Major Essential Oil Components in This compound at Different Phenological Stages.

Compound ClassCompoundVegetative Stage (%)Flowering Stage (%)
Oxygenated MonoterpenesEstragole (Methyl chavicol)85.1086.53
Monoterpene Hydrocarbonsβ-Pinene0.230.29
Monoterpene Hydrocarbonsβ-Myrcene0.740.31
Sesquiterpene Hydrocarbons(E)-β-Farnesene1.800.21
Data sourced from Maleki Lajayer et al., 2020. agrifoodscience.com

Beyond volatile compounds, the concentration of non-volatile secondary metabolites also varies. For example, the total phenolic content in methanolic extracts of A. cerefolium has been measured at the full flowering stage. nih.gov Other important non-volatile compounds found in the plant include the lignan podophyllotoxin (B1678966) and the flavonoid apiin. nih.gov

Effects of Environmental and Agronomic Conditions (e.g., Climate, Geographical Location, Fertilization)

The accumulation of secondary metabolites in A. cerefolium is profoundly affected by external factors, including the geographical location of its cultivation and the agronomic practices employed. semanticscholar.org These factors can lead to significant variations in the yield and composition of the plant's essential oil.

Geographical Location: Studies have shown that the chemical profile of A. cerefolium essential oil varies depending on where the plant is grown. This variation is likely due to differences in climate, soil composition, and other local environmental factors. For example, chervil cultivated in different regions of Egypt showed notable differences in the concentrations of its primary essential oil components. nih.gov Similarly, plants growing wild in Turkey exhibit a distinct ratio of these same compounds, highlighting the strong influence of geography on the plant's chemotype. researchgate.net

Table 2. Variation in Key Essential Oil Components of This compound by Geographical Location.

CompoundContent in Egypt (%)Content in Turkey (%)
Estragole (Methyl chavicol)16.23 - 18.0483.10
Methyl eugenol (1-allyl-2,4-dimethoxybenzene)43.81 - 47.2515.15
UndecaneNot Reported1.75
Data sourced from Hendawy et al., 2019 (cited in nih.gov) and Başer et al., 1998. researchgate.net

Agronomic Conditions: Fertilization practices have a direct impact on both the biomass and the secondary metabolite production of A. cerefolium. The application of specific nutrients can enhance the yield of essential oil.

Potassium (K): The application of potassium has also been reported to increase the essential oil content. nih.gov

Furthermore, abiotic stressors can interact with nutrient availability to alter the chemical profile. For instance, under conditions of water stress, the application of sodium and potassium fertilizers was found to increase the concentrations of specific compounds, namely methyleugenol, estragole, and pulegone, within the essential oil. nih.gov

Genetic Determinants of Chemotype Variation

Intra-species genetic variation is a fundamental factor that dictates the chemical profile of a plant, leading to the existence of different chemotypes. A chemotype is a chemically distinct entity within a species that produces a different profile of secondary metabolites. While formally designated chemotypes are less common for A. cerefolium compared to other herbs, clear chemical variations linked to genetic differences are evident.

A primary distinction can be made between cultivated "garden variety" chervil and its "wild growing form". maxapress.com The cultivated form, A. cerefolium var. cerefolium, has been derived from the wild form, A. cerefolium var. longirostris, through selective breeding. This process of domestication and selection inherently creates genetic divergence that can influence the biosynthesis of secondary metabolites.

Different botanical varieties also represent genetically determined chemotypic variations. For example, studies have analyzed the specific essential oil composition of this compound var. trichocarpa, which is dominated by estragole and 1-allyl-2,4-dimethoxybenzene. nih.govmaxapress.com The existence of numerous named cultivars further indicates that selective breeding has been used to develop plants with desirable traits, which may include specific aromatic profiles. researchgate.net Therefore, the genetic makeup of a particular variety or cultivar provides the foundational blueprint for its potential chemical composition, which is then modulated by the environmental and phenological factors discussed previously.

Role of Rhizospheric and Endophytic Microorganisms in Metabolite Production

While direct research into the specific microbiome of this compound and its effect on metabolite production is not extensively documented, established principles in plant science indicate that rhizospheric and endophytic microorganisms play a crucial role in regulating the accumulation of secondary metabolites in medicinal and aromatic plants. maxapress.commaxapress.com

Rhizospheric Microorganisms: The rhizosphere is the narrow region of soil that is directly influenced by root secretions. The complex microbial community in this zone can significantly impact plant health and metabolism. Plant Growth Promoting Rhizobacteria (PGPR) can enhance nutrient acquisition for the plant through processes like nitrogen fixation and phosphate solubilization. researchgate.nettaylorfrancis.com This improved nutrient status can, in turn, support the energetically demanding processes of secondary metabolite synthesis. Furthermore, interactions with rhizospheric microbes can act as a biotic stress, triggering the plant's defense mechanisms, which often involves the increased production of protective secondary metabolites. nih.gov

Endophytic Microorganisms: Endophytes are microorganisms, particularly fungi and bacteria, that live within the tissues of a plant without causing disease. nih.gov These organisms can have a profound impact on the host plant's chemistry through two primary mechanisms. Firstly, endophytes can synthesize a diverse array of their own bioactive secondary metabolites. nih.govnih.gov Secondly, through complex signaling and interaction, they can modulate the expression of the host plant's genes, including those involved in key biosynthetic pathways for secondary metabolites. nih.gov This symbiotic relationship is a key component of the plant's strategy to cope with biotic and abiotic stresses.

It is therefore highly probable that the unique microbial communities associated with A. cerefolium in its roots and tissues contribute to the biosynthesis and accumulation of its characteristic compounds, such as estragole, methyl eugenol, and various phenolics. This area represents a promising avenue for future research to fully elucidate the chemical ecology of this species.

Pharmacological and Biological Activities of Anthriscus Cerefolium Chemical Constituents: Mechanistic and Pre Clinical Studies

Antioxidant Activity Mechanisms

The chemical constituents of Anthriscus cerefolium exhibit significant antioxidant activity through various mechanisms, including scavenging of free radicals, chelation of metals, reduction of oxidizing agents, and protection of cellular membranes from lipid peroxidation. Aqueous extracts from the herb have demonstrated greater antioxidant and anti-lipoperoxidant activity compared to extracts from the root. nih.gov

Free Radical Scavenging Capabilities (e.g., DPPH, Superoxide, Hydroxyl Radical)

The capacity of this compound constituents to neutralize free radicals is a key aspect of their antioxidant properties. Extracts and isolated compounds from chervil have shown potent scavenging effects against various radicals in vitro.

Notably, flavonoids and lignans (B1203133) isolated from the herb and root, respectively, have demonstrated strong free radical quenching activity. ishs.org In contrast, the essential oil from the herb was found to be less effective. ishs.org The primary flavonoid identified with this activity is apiin (B1667559), while deoxypodophyllotoxin (B190956) is the major lignan (B3055560). ishs.org Methanolic extracts have also shown efficacy in scavenging hydroxyl radicals. nih.gov

The essential oil of A. cerefolium at the vegetative stage, rich in estragole (B85927), has demonstrated notable antioxidant activity, as measured by the DPPH scavenging assay. fao.org

Preparation Assay Result Key Compounds
Flavonoids from herbFree radical quenchingStrong activityApiin
Lignans from rootFree radical quenchingStrong activityDeoxypodophyllotoxin
Essential oil from herbFree radical quenchingLess effectiveMethylcavicol
Methanolic extractHydroxyl radical scavengingActivePhenolic compounds
Essential oil (vegetative stage)DPPH scavengingIC50=115 μg.ml-1Estragole

Reductive Power Assessments

The reductive power of a compound is another indicator of its potential antioxidant activity. This capacity is often evaluated by the ability of the extract to reduce ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron. Aqueous extracts of chervil have demonstrated reductive capabilities, with the herb extract showing more potent activity than the root extract. nih.gov A methanolic extract of A. cerefolium has also been reported to possess strong reducing power. researchgate.net

Membrane Protective Effects Against Lipid Peroxidation

Lipid peroxidation is a destructive process that damages cell membranes and is implicated in the pathogenesis of several diseases. Chemical constituents of this compound have been shown to protect membranes from this oxidative damage.

In vitro studies using rat brain homogenates have demonstrated that methanol (B129727) extracts of chervil can inhibit ascorbic acid-induced lipid peroxidation. nih.gov Similarly, standardized aqueous extracts have been found to possess membrane protective activity, highlighting their anti-lipoperoxidant effects. nih.gov Both flavonoids from the herb and lignans from the root have been identified as having membrane protective activities. ishs.org

Enzyme Inhibition Profiles

Beyond their antioxidant effects, constituents of this compound have been shown to inhibit the activity of certain enzymes, which is a mechanism relevant to the treatment of neurodegenerative diseases.

Cholinesterase Inhibitory Activities (Acetylcholinesterase, Butyrylcholinesterase)

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing Alzheimer's disease by increasing the availability of the neurotransmitter acetylcholine. academicjournals.orgphcogrev.comnih.gov

A study investigating the chemical composition and biological activities of a methanolic extract of this compound identified seventy-two phenolic compounds. nih.gov Molecular docking studies revealed that these identified compounds demonstrated strong binding to acetylcholinesterase and, to a lesser extent, to butyrylcholinesterase. researchgate.netnih.gov Among the dominant compounds identified in the extract were malonyl-1,4-O-dicaffeoylquinic acid and 3,5-O-dicaffeoylquinic acid. nih.gov These findings suggest that phenolic compounds within A. cerefolium are promising candidates for further research as cholinesterase inhibitors. researchgate.netnih.gov

Enzyme Activity of A. cerefolium Compounds Key Compounds Implicated
Acetylcholinesterase (AChE)Strong binding affinityPhenolic compounds
Butyrylcholinesterase (BChE)Moderate binding affinityPhenolic compounds

Glycosidase Inhibition (Glucosidase, Amylase)

The chemical constituents of this compound have demonstrated notable inhibitory effects on key carbohydrate-metabolizing enzymes, namely α-glucosidase and α-amylase. These enzymes play a crucial role in the digestion of carbohydrates, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia. A methanolic extract of this compound was found to possess anti-enzymatic properties, including the inhibition of both glucosidase and amylase researchgate.net.

Inhibition of these enzymes by the plant's constituents can delay the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing the rate of glucose absorption after a meal. Molecular docking studies have suggested that phenolic compounds identified in the extract, such as malonyl-1,4-O-dicaffeoylquinic acid and 3,5-O-dicaffeoylquinic acid, may be responsible for this enzymatic inhibition through their binding to the active sites of α-glucosidase and α-amylase researchgate.net.

Table 1: Glycosidase Inhibitory Activity of This compound Methanolic Extract

EnzymeActivity
α-GlucosidaseInhibitory activity observed researchgate.net
α-AmylaseInhibitory activity observed researchgate.net

Tyrosinase Modulatory Effects

This compound has also been investigated for its modulatory effects on tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. A methanolic extract of the plant has shown modest inhibitory activity against tyrosinase researchgate.net. The inhibition of tyrosinase is a target for cosmetic and pharmaceutical applications aimed at controlling skin hyperpigmentation. The phenolic compounds present in the extract are believed to contribute to this activity. Specifically, molecular docking studies have indicated that certain phenolic constituents can bind to tyrosinase, although to a lesser extent compared to other enzymes like acetylcholinesterase researchgate.net.

Antimicrobial Activity Investigations

Antibacterial Efficacy Against Specific Pathogens (in vitro)

Research has highlighted the significant antibacterial potential of this compound extracts. A methanolic extract of the herb has been shown to be active against the bacterium Staphylococcus aureus nih.gov. Further comprehensive studies revealed that the methanolic extract exhibited antimicrobial properties against a panel of six bacterial species researchgate.net. The antibacterial action is attributed to the rich diversity of phenolic compounds within the extract, which can disrupt bacterial cell membranes, inhibit essential enzymes, or interfere with their genetic material researchgate.netnih.gov.

Antifungal Efficacy Against Specific Pathogens (in vitro)

In addition to its antibacterial properties, this compound extracts have demonstrated efficacy against fungal pathogens. A methanolic extract was found to be active against various Candida species nih.gov. A broader investigation confirmed the antifungal potential of the methanolic extract against eight different fungi researchgate.net. The antifungal mechanisms are likely similar to the antibacterial actions, involving the disruption of fungal cell structures and metabolic pathways by the plant's chemical constituents.

Anti-biofilm Formation Mechanisms

A significant aspect of the antimicrobial activity of this compound is its ability to inhibit biofilm formation. Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antimicrobial agents. The methanolic extract of A. cerefolium has been shown to inhibit the biofilms of both Staphylococcus aureus and Candida species nih.gov. The mechanism behind this anti-biofilm activity may involve the interference with quorum sensing, a cell-to-cell communication system that regulates biofilm development, or the disruption of the extracellular polymeric substance (EPS) matrix that holds the biofilm together.

Table 2: Antimicrobial and Anti-biofilm Activity of This compound Methanolic Extract

PathogenActivityBiofilm Inhibition
Staphylococcus aureusActive nih.govInhibited nih.gov
Candida speciesActive nih.govInhibited nih.gov
Six bacterial speciesActive researchgate.netNot specified
Eight fungal speciesActive researchgate.netNot specified

Cytotoxic and Antiproliferative Mechanisms in Cellular Models

The chemical constituents of this compound have been investigated for their cytotoxic and antiproliferative effects on various cancer cell lines. A methanolic extract of the plant demonstrated cytotoxic properties against several human tumor cell lines, including SiHa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) researchgate.net.

Furthermore, the extract has shown significant anti-glioblastoma activity in vitro against the A172 glioblastoma cell line nih.gov. Treatment of A172 cells with the extract resulted in a decreased rate of proliferation and observable changes in cell morphology nih.gov. This suggests that the compounds within the extract can interfere with the cell cycle and induce morphological alterations indicative of cytotoxicity. The selective nature of this cytotoxicity is noteworthy, as the effects on primary human gingival fibroblast (HGF-1) cells were comparatively less pronounced nih.gov. The antiproliferative mechanism may be linked to the induction of apoptosis or necrosis, processes that are often triggered by the diverse phenolic compounds found in the plant researchgate.net.

Table 3: Cytotoxic Activity of This compound Methanolic Extract on Cancer Cell Lines

Cell LineCancer TypeObserved Effects
A172GlioblastomaDecreased proliferation, changes in cell morphology nih.gov
SiHaCervical CancerCytotoxic properties observed researchgate.net
MCF7Breast CancerCytotoxic properties observed researchgate.net
HepG2Liver CancerCytotoxic properties observed researchgate.net

Effects on Cancer Cell Lines (in vitro, e.g., Glioblastoma, Gastric Adenocarcinoma)

In vitro studies have demonstrated the cytotoxic potential of chemical constituents from this compound against specific cancer cell lines. A methanolic extract of A. cerefolium herba, which contains a profile of 32 identified phenolic acids and flavonoids, has been investigated for its anti-glioblastoma activity. nih.govresearchgate.net When tested on the human A172 glioblastoma cell line, the extract exhibited cytotoxic effects. nih.govresearchgate.net This anti-glioblastoma action is a significant finding, as glioblastoma is recognized as the most lethal and common brain tumor in adults. nih.gov

While direct studies on this compound extracts against gastric adenocarcinoma are not extensively documented in the reviewed literature, the chemical profile of the Anthriscus genus provides insight into its potential efficacy. The related species, Anthriscus sylvestris, is known to contain the lignan deoxypodophyllotoxin, a compound also identified in A. cerefolium. nih.govresearchgate.net Deoxypodophyllotoxin is a precursor for potent anticancer agents and has demonstrated a range of pharmacological effects, including antitumor and anti-proliferative activities. nih.govnih.govresearchgate.net Research on compounds isolated from A. sylvestris has noted cytotoxic activity against human gastric adenocarcinoma (AGS) cells. nih.gov The presence of shared bioactive compounds suggests a potential avenue for the investigation of A. cerefolium constituents against gastric cancer.

Cellular Proliferation Rate Modulation

A key indicator of anticancer activity is the ability to modulate the proliferation rate of cancer cells. Treatment of the A172 glioblastoma cell line with a methanolic extract of A. cerefolium resulted in a decreased rate of cellular proliferation. nih.govresearchgate.net This inhibitory effect on cancer cell growth is a crucial aspect of its cytotoxic mechanism. The study highlighted the extract's selectivity, noting that it was non-toxic to control primary human gingival fibroblast (HGF-1) cells, which underscores its potential for targeted activity against tumor cells. nih.gov

The anti-proliferative effects are attributed to the complex mixture of phytochemicals within the extract. A 2024 study identified 72 distinct phenolic compounds in a methanolic extract of A. cerefolium, with malonyl-1,4-O-dicaffeoylquinic acid and 3,5-O-dicaffeoylquinic acid being predominant. researchgate.netnih.gov Such phenolic compounds are widely recognized for their potential to interfere with cancer cell proliferation. researchgate.net

Table 1: Effects of this compound Extract on Cancer Cell Proliferation

Cell Line Cancer Type Extract/Compound Observed Effect Source
A172 Glioblastoma Methanolic Extract Decreased rate of proliferation nih.govresearchgate.net

Morphological Changes in Treated Cells

Beyond modulating proliferation, treatment with A. cerefolium extract induces distinct morphological changes in cancer cells, indicative of cellular stress and cytotoxicity. Following treatment with the methanolic extract, A172 glioblastoma cells exhibited noticeable alterations in their structure. nih.gov These changes are characteristic of cells undergoing cytotoxic stress, which can lead to programmed cell death or apoptosis. The observation of these morphological shifts provides further visual evidence of the extract's anti-glioblastoma activity at a cellular level. nih.govresearchgate.net

Anti-inflammatory Pathway Modulation

Chemical constituents of this compound and related species have been shown to modulate key inflammatory pathways. A recent comprehensive analysis of an A. cerefolium methanolic extract confirmed its anti-inflammatory properties. researchgate.netnih.gov KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway analysis performed in this study suggested that the identified phenolic compounds are likely responsible for these anti-inflammatory effects. researchgate.netnih.gov

In Vitro Anti-inflammatory Responses (e.g., LPS-induced responses in macrophages)

The anti-inflammatory potential of the Anthriscus genus has been demonstrated in cellular models of inflammation. While specific studies on A. cerefolium in lipopolysaccharide (LPS)-induced macrophage models are limited, research on the closely related Anthriscus sylvestris provides significant insights. An aqueous extract of A. sylvestris leaves was shown to significantly inhibit inflammatory responses in LPS-stimulated RAW 264.7 macrophage cells without exhibiting cytotoxicity. nih.gov Macrophages are central to the inflammatory process, and their response to stimuli like LPS is a standard model for evaluating anti-inflammatory activity. nih.govresearchgate.netnih.gov The inhibition of these responses by Anthriscus constituents points to their potential to mitigate inflammation. nih.gov

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2)

A primary mechanism of anti-inflammatory action is the suppression of pro-inflammatory mediators. In LPS-stimulated RAW 264.7 cells, the aqueous extract of A. sylvestris leaves markedly inhibited the secretion of nitric oxide (NO) and prostaglandin E2 (PGE2). nih.gov These two molecules are key mediators in the inflammatory cascade; excessive production of NO by inducible nitric oxide synthase (iNOS) and PGE2 by cyclooxygenase-2 (COX-2) contributes to inflammation-related tissue damage. nih.govmdpi.com The extract achieved this by attenuating the mRNA and protein expression of both iNOS and COX-2 in a dose-dependent manner. nih.gov Furthermore, the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) was also suppressed. nih.govmdpi.com

Table 2: Inhibition of Pro-inflammatory Mediators by Anthriscus sylvestris Extract

Cell Model Inducer Extract Inhibited Mediators Mechanism Source

Modulation of Signaling Pathways (e.g., NF-κB, MAPK) in Cellular Models

The regulation of inflammatory gene expression is controlled by upstream signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govmdpi.commdpi.com The anti-inflammatory effects of Anthriscus constituents are directly linked to their ability to modulate these critical pathways.

The aqueous extract of A. sylvestris leaves was found to inhibit the LPS-induced phosphorylation of MAPKs (including ERK, p38, and JNK) in RAW 264.7 cells. nih.govmdpi.com The MAPK cascade is a key upstream regulator of inflammatory responses. nih.gov Furthermore, the extract effectively blocked the activation of NF-κB, a crucial transcription factor for inflammatory genes. mdpi.comscu.edu.au This was achieved by preventing the degradation of the inhibitor of NF-κB (IκBα), which in turn halted the nuclear translocation of the NF-κB p65 subunit. nih.gov By suppressing both the MAPK and NF-κB signaling pathways, the Anthriscus extract effectively shuts down the cellular machinery responsible for producing a broad spectrum of inflammatory mediators. nih.gov

Anti-inflammatory Effects in Animal Models (e.g., Carrageenan-induced edema)

Pre-clinical investigations utilizing animal models are fundamental in elucidating the therapeutic potential of natural compounds. The carrageenan-induced paw edema model in rodents is a classical and widely employed assay to evaluate acute anti-inflammatory activity. This model involves the injection of carrageenan, a phlogistic agent, into the paw of the animal, which elicits a localized, acute, and reproducible inflammatory response characterized by edema formation. The subsequent measurement of paw volume or thickness over time allows for the quantification of the anti-inflammatory effects of a test substance.

While the chemical constituents of this compound, such as deoxypodophyllotoxin and apiin, have been noted for their potential biological activities, specific in-vivo studies evaluating the anti-inflammatory effects of this compound extracts or its isolated compounds in the carrageenan-induced edema model are not extensively documented in the currently available scientific literature.

Research on the closely related species, Anthriscus sylvestris, has indicated the presence of compounds with anti-inflammatory properties. For instance, deoxypodophyllotoxin, also found in this compound, has been investigated for its anti-inflammatory capabilities, although detailed studies in the carrageenan-induced paw edema model are limited. The anti-inflammatory mechanisms of such compounds are often attributed to their ability to modulate various inflammatory mediators.

Given the absence of specific data from the carrageenan-induced edema model for this compound, a detailed data table summarizing such research findings cannot be constructed at this time. Further preclinical research is warranted to specifically investigate and quantify the anti-inflammatory effects of this compound and its chemical constituents using this standard animal model. Such studies would be invaluable in substantiating the traditional uses and pharmacological potential of this plant.

Structure Activity Relationship Studies of Anthriscus Cerefolium Compounds

Correlating Specific Functional Groups with Biological Potency

The biological activity of natural products is often dictated by the presence and arrangement of specific functional groups. In the compounds isolated from Anthriscus cerefolium, particularly lignans (B1203133) and phenolic acids, certain structural motifs have been identified as key determinants of their potency.

One of the prominent lignans in this compound is deoxypodophyllotoxin (B190956). Structure-activity relationship studies on podophyllotoxin (B1678966) and its analogues, including deoxypodophyllotoxin, have revealed several key functional groups that are critical for their cytotoxic activity. The trimethoxyphenyl group at the C-1 position is a significant contributor to this activity. Furthermore, the lactone ring is essential for maintaining biological potency; modifications to this ring generally lead to a decrease in activity. The presence of a free hydroxyl group at the 4'-position of the E ring has been suggested as being essential for DNA breakage activity, which is well-correlated with cytotoxicity nih.gov. Alterations at the C-4 position of the C ring also have a profound impact on activity. For instance, increasing the steric bulk of ester substituents at the C-4 position of podophyllotoxin has been shown to decrease cytotoxic activity chemrxiv.orgchemrxiv.org.

This compound is also a rich source of caffeoylquinic acid derivatives. The antioxidant activity of these compounds is strongly influenced by the number and position of caffeoyl groups attached to the quinic acid core. Studies have shown that dicaffeoylquinic acid derivatives are more potent antioxidants than their monocaffeoyl counterparts nih.gov. The presence of a catechol (3,4-dihydroxy) moiety in the caffeic acid portion of the molecule is a critical feature for potent free radical scavenging activity semanticscholar.org. This is attributed to the ability of the ortho-dihydroxy group to stabilize the resulting phenoxyl radical through hydrogen bonding and electron delocalization.

Compound ClassKey Functional GroupInfluence on Biological Activity
Lignans (e.g., Deoxypodophyllotoxin)Trimethoxyphenyl groupEnhances cytotoxic activity.
Lignans (e.g., Deoxypodophyllotoxin)Lactone ringEssential for cytotoxic potency.
Lignans (e.g., Deoxypodophyllotoxin)4'-Hydroxyl groupCrucial for DNA breakage activity nih.gov.
Caffeoylquinic AcidsCatechol (3,4-dihydroxy) moietyEnhances antioxidant and free radical scavenging activity semanticscholar.org.
Caffeoylquinic AcidsNumber of caffeoyl groupsDicaffeoyl derivatives are more potent antioxidants than monocaffeoyl derivatives nih.gov.

Stereochemical Influences on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of chiral compounds, as it governs the specific interactions with biological targets such as enzymes and receptors. Many of the bioactive compounds in this compound, including the lignan (B3055560) deoxypodophyllotoxin, possess multiple chiral centers, making their biological activity highly dependent on their stereochemical configuration.

In the case of podophyllotoxin and its analogues, the stereochemistry at several positions is critical for their cytotoxic and tubulin-inhibiting activities. The trans-fused lactone ring is a key stereochemical feature for high potency. Epimerization at the C-4 position of the podophyllotoxin ring system can significantly enhance its DNA breakage activity nih.gov.

Furthermore, the stereochemistry at the C-4 position dictates the compound's mechanism of action. While podophyllotoxin itself is a potent inhibitor of tubulin polymerization, its semi-synthetic derivatives with a specific stereochemistry at C-4, such as etoposide (B1684455) and teniposide, act as inhibitors of DNA topoisomerase II chemrxiv.org. This highlights the profound influence of stereochemistry in directing the biological activity of these lignans towards different cellular targets. Stereospecific glycosylation at the C-4 hydroxyl group is another critical factor that can shift the mechanism of action from tubulin inhibition to topoisomerase II inhibition chemrxiv.org.

Compound/AnalogStereochemical FeatureImpact on Biological Activity
Podophyllotoxin AnaloguesTrans-fused lactone ringEssential for high cytotoxic potency.
Podophyllotoxin AnaloguesEpimerization at C-4Enhances DNA breakage activity nih.gov.
Podophyllotoxin DerivativesStereospecific glycosylation at C-4Shifts mechanism from tubulin inhibition to topoisomerase II inhibition chemrxiv.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for optimizing the structure of existing ones to enhance their potency and reduce side effects.

While specific QSAR studies on compounds exclusively from this compound are not extensively documented, QSAR models have been developed for classes of compounds present in the plant, notably for podophyllotoxin analogues. These studies provide a framework for understanding the structural requirements for their biological activities.

For the cytotoxicity of podophyllotoxin derivatives, QSAR models have been developed that demonstrate a good correlation between the physicochemical properties of the molecules and their activity against various cancer cell lines ingentaconnect.com. One of the key determining factors for the activity of these compounds was found to be their hydrophobic properties ingentaconnect.com. A statistically significant QSAR model for 119 podophyllotoxin analogs revealed good predictability for their cytotoxic activity juit.ac.in. Such models can be instrumental in the rational design of new, more potent podophyllotoxin derivatives.

In the context of antioxidant activity, which is a prominent feature of the phenolic compounds in this compound, QSAR models have been developed to predict the antioxidant potential of various chemical substances. These models can aid in the rapid screening of large libraries of compounds for their antioxidant capacity mdpi.com. QSAR models for the antioxidant activity of natural compound derivatives have been successfully built using methods like the Monte Carlo method, which can be useful in predicting the antioxidant activity of numerous antioxidants nih.gov. For lignans, QSAR models have been generated to understand their cytotoxic and antileishmanial activities, employing techniques like Quasar receptor surface modeling nih.govresearchgate.net.

Compound ClassBiological Activity ModeledKey Findings from QSAR Studies
Podophyllotoxin AnaloguesCytotoxicityHydrophobicity is a key determinant of activity ingentaconnect.com. Models show good predictive ability for cytotoxic potency juit.ac.in.
Natural Compound DerivativesAntioxidant ActivityQSAR models can be used for rapid screening of antioxidant potential mdpi.com. Monte Carlo methods have been successfully applied to build predictive models nih.gov.
LignansCytotoxicity and Antileishmanial ActivityQSAR models have been developed using receptor surface modeling to understand structural requirements for activity nih.govresearchgate.net.

Advanced Research Methodologies and Computational Approaches in Anthriscus Cerefolium Phytochemistry

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Anthriscus cerefolium, this technique has been instrumental in elucidating the interactions between its phytochemicals and various biological targets, such as enzymes and receptors.

Research has shown that phenolic compounds identified in methanolic extracts of A. cerefolium exhibit strong binding affinities to several enzymes implicated in neurodegenerative diseases and type 2 diabetes. researchgate.netnih.gov Specifically, compounds demonstrated significant binding to acetylcholinesterase (AChE), and to a lesser extent, butyrylcholinesterase (BChE), α-glucosidase, and α-amylase. researchgate.netnih.gov Modest binding to tyrosinase was also observed. researchgate.netnih.gov

One of the dominant compounds found in chervil, 1,3-dicaffeoyl-5-malonyl-δ-quinide, has been investigated for its cytotoxic activity. nih.gov While detailed docking studies on this specific compound's interactions were not specified in the provided results, the identification of such major components opens avenues for future in-silico analysis of their potential receptor-ligand interactions.

The primary interactions driving the binding of these phenolic compounds to their protein targets are typically non-covalent, including hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic interactions. researchgate.net These interactions are crucial for the formation of stable phenol-protein complexes, which in turn can modulate the protein's function.

Table 1: Molecular Docking of This compound Compounds with Target Enzymes

Compound ClassTarget EnzymeObserved Interaction/Binding
Phenolic CompoundsAcetylcholinesterase (AChE)Strong binding
Phenolic CompoundsButyrylcholinesterase (BChE)Lesser extent of binding
Phenolic Compoundsα-GlucosidaseBinding observed
Phenolic Compoundsα-AmylaseBinding observed
Phenolic CompoundsTyrosinaseModest binding

Pathway Analysis (e.g., KEGG Pathway Analysis) for Mechanistic Insights

Pathway analysis, such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis, is a powerful bioinformatic tool used to understand the broader biological and functional context of a set of genes or compounds. For this compound, KEGG analysis has been employed to connect the identified phenolic compounds to their potential mechanisms of action.

Studies have utilized KEGG pathway analysis to suggest that certain phenolic compounds from A. cerefolium extracts may be linked to the plant's observed anti-tumor, anti-inflammatory, and antimicrobial activities. researchgate.netnih.gov This type of analysis helps to build a more comprehensive picture of how the plant's chemical constituents might exert their effects at a systemic level.

For instance, some herbs containing compounds similar to those in chervil have been shown to target metabolic pathways such as the Fructose and Mannose metabolism (map00051), Butanoate metabolism (map00650), and Pentose (B10789219) Phosphate (B84403) metabolism (map00030). unomaha.edu While not specific to A. cerefolium in the provided results, this indicates the potential pathways that could be modulated by its constituents.

Further research integrating genomic, proteomic, and metabolomic data will be essential to fully map the pathways influenced by A. cerefolium phytochemicals.

Chemoinformatics and Metabolomics Integration for Comprehensive Profiling

The integration of chemoinformatics and metabolomics has revolutionized the comprehensive chemical profiling of medicinal plants like this compound. Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample, while chemoinformatics provides the tools to organize, analyze, and visualize this vast chemical data.

High-resolution mass spectrometry techniques, such as LC-HRMS/MS and UHPLC-LTQ OrbiTrap MS, have been pivotal in identifying a wide array of compounds in A. cerefolium. researchgate.netnih.govmdpi.com One study identified a total of seventy-two phenolic compounds in a methanolic extract, with malonyl-1,4-O-dicaffeoylquinic acid and 3,5-O-dicaffeoylquinic acid being predominant. researchgate.net Another analysis identified 32 compounds, including 17 phenolic acids and 15 flavonoids. mdpi.com

The application of these advanced analytical methods has led to the identification of previously unreported compounds in chervil. For example, a novel bicyclic lactone, 1,3-dicaffeoyl-5-malonyl-δ-quinide, was identified as the major phenolic constituent in one study. nih.gov

This comprehensive profiling is not limited to phenolic compounds. While essential oils and lignans (B1203133) have been the most investigated chemical classes in the Anthriscus genus, recent studies are expanding to include a wider range of phytochemicals. nih.govmdpi.com The data generated from these metabolomic studies, when combined with chemoinformatic tools, allows for rapid classification and identification of compounds in raw extracts, facilitating a deeper understanding of the plant's chemical diversity. nih.gov

Table 2: Major Compound Classes Identified in This compound through Advanced Methodologies

Compound ClassSpecific Compounds IdentifiedAnalytical Technique(s)
Phenolic AcidsMalonyl-1,4-O-dicaffeoylquinic acid, 3,5-O-dicaffeoylquinic acid, Caffeic acid, Chlorogenic acid, p-Coumaric acid, Ferulic acidLC–HRMS/MS, UHPLC-LTQ OrbiTrap MS
FlavonoidsLuteolin (B72000), Apigenin (B1666066), Rutin, Cynaroside, ApigetrinUHPLC-LTQ OrbiTrap MS
Bicyclic Lactones1,3-dicaffeoyl-5-malonyl-δ-quinide1D- and 2D NMR, High-resolution mass spectrometry
Essential OilsEstragole (B85927), 2-Allyl-1,4-dimethoxybenzene, MethyleugenolGC/MS

Future Research Trajectories in Anthriscus Cerefolium Chemical Biology

Discovery of Novel Bioactive Metabolites

Anthriscus cerefolium is a chemically rich species, and while significant progress has been made, its metabolome is not yet fully characterized, presenting a fertile ground for the discovery of new natural products. Recent advancements in analytical techniques, particularly liquid chromatography combined with high-resolution mass spectrometry (LC-HRMS/MS), have significantly expanded the known chemical inventory of the plant.

One study successfully identified seventy-two distinct phenolic compounds in a methanolic extract of A. cerefolium. researchgate.netnih.gov Among these, malonyl-1,4-O-dicaffeoylquinic acid and 3,5-O-dicaffeoylquinic acid were found to be the dominant constituents. researchgate.netnih.gov Earlier work had already identified 32 different phenolic acids and flavonoids, highlighting the plant's capacity to produce a wide array of these bioactive molecules. nih.govmdpi.com

A significant breakthrough in this area was the isolation and structural elucidation of a previously undescribed bicyclic lactone, 1,3-dicaffeoyl-5-malonyl-δ-quinide, which was identified as the main phenolic compound in a particular chemotype. nih.gov This discovery underscores the potential for finding unique chemical structures within this species. In addition to this novel compound, researchers also identified apigenin (B1666066) 7-(2″-apiosyl-6″-malonylglucoside) in the plant for the first time. nih.gov

Future research should focus on systematic bioactivity-guided fractionation of A. cerefolium extracts to isolate and identify less abundant but potentially highly potent compounds. Exploring different cultivars, geographical locations, and growth stages may also reveal novel chemical profiles and previously undiscovered metabolites.

Table 1: Selected Bioactive Compounds Identified in this compound

Compound NameCompound ClassKey FindingReference
1,3-dicaffeoyl-5-malonyl-δ-quinideBicyclic Lactone (Quinide derivative)Novel compound, identified as the main phenolic constituent in one study. nih.gov
Malonyl-1,4-O-dicaffeoylquinic acidPhenolic AcidIdentified as a dominant compound in methanolic extracts. researchgate.netnih.gov
3,5-O-dicaffeoylquinic acidPhenolic AcidIdentified as a dominant compound in methanolic extracts. researchgate.netnih.gov
Deoxypodophyllotoxin (B190956)Lignan (B3055560)Identified as the major lignan component from the root. ishs.org
Apiin (B1667559) (Apigenin 7-O-apioglucoside)FlavonoidCharacterized as the main flavonoid in the herb. ishs.orgnih.gov
Estragole (B85927) (Methylchavicol)PhenylpropenePredominant constituent of the essential oil. ishs.orgresearchgate.net
Luteolin (B72000) 7-glucosideFlavonoidIdentified in studies of the plant's phenolic content. mdpi.comnih.gov

Elucidation of Complex Synergistic Interactions among Compound Mixtures

The diverse array of compounds within this compound, including flavonoids, lignans (B1203133), phenolic acids, and essential oil components, suggests that its biological effects likely arise from complex synergistic or additive interactions rather than the action of a single molecule. ishs.org Research indicates that mixtures of the plant's phenolic compounds should be a focus for future investigation as potential ingredients in pharmaceutical and nutraceutical products. researchgate.netnih.gov

Synergism occurs when the combined effect of multiple compounds is greater than the sum of their individual effects. mdpi.com This is a critical concept in phytotherapy. For example, the potent antioxidant activity observed in chervil extracts may result from the interplay between major compounds like apiin and various phenolic acids, which can act through different mechanisms such as free radical scavenging and metal chelation. nih.gov Similarly, the observed antimicrobial properties against pathogens like Staphylococcus aureus could be enhanced by combinations of compounds that target different bacterial vulnerabilities, such as cell wall integrity and biofilm formation. nih.govmdpi.com

Future research trajectories must therefore move beyond single-compound studies to investigate the effects of defined mixtures. Using a checkerboard assay matrix, researchers can systematically test pairs or groups of isolated A. cerefolium compounds to identify synergistic combinations. This approach could reveal potent formulations that are more effective than their individual components, potentially leading to the development of powerful new functional applications. researchgate.net

Targeted Biosynthetic Engineering for Enhanced Metabolite Production

Metabolic engineering offers a promising strategy to enhance the production of high-value secondary metabolites that are often found in limited quantities in plants. nih.govishs.org For this compound, this approach could be applied to increase the yield of commercially valuable compounds such as the lignan deoxypodophyllotoxin, a known cytotoxic agent, or the novel antioxidant 1,3-dicaffeoyl-5-malonyl-δ-quinide. nih.govishs.org

The first step in this process is the complete elucidation of the biosynthetic pathways responsible for producing these target molecules. nih.gov This requires a combination of advanced genomics, transcriptomics, and metabolomics to identify the specific genes and enzymes involved in each step of the synthesis. nih.gov Once these pathways are understood, several engineering strategies can be employed:

Heterologous Expression: The entire biosynthetic pathway can be transferred into a more easily cultivated host organism, such as yeast or a model plant like Nicotiana benthamiana, to create a scalable production platform. escholarship.orgresearchgate.net

Pathway Optimization: Engineering can also be used to create novel derivatives of natural compounds with potentially enhanced bioactivity. escholarship.orgresearchgate.net

While significant challenges remain, particularly in manipulating non-model plants, targeted biosynthetic engineering represents a key future direction for maximizing the chemical resources of A. cerefolium. nih.gov

Advanced Mechanistic Studies at the Molecular Level

Understanding the precise molecular mechanisms by which compounds from this compound exert their biological effects is crucial for their validation and development as therapeutic agents. Initial in silico studies have provided valuable starting points. For instance, molecular docking analyses have shown that phenolic compounds from chervil extracts have a strong binding affinity for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases. researchgate.netnih.gov These compounds also showed binding potential to enzymes involved in metabolic disorders, including glucosidase and amylase. nih.gov

Future research must progress from computational predictions to rigorous experimental validation. This involves:

Enzyme Inhibition Assays: Using purified enzymes to confirm the inhibitory activity of isolated A. cerefolium compounds and determine their potency (e.g., IC50 values).

Cell-Based Assays: Investigating the effects of these compounds on specific cellular signaling pathways. For example, the anti-glioblastoma activity of chervil extract has been demonstrated, but the underlying molecular pathways leading to cancer cell death need to be identified. nih.govmdpi.com

Omics Approaches: Employing proteomics and transcriptomics to obtain a global view of how these compounds alter cellular function, revealing their primary targets and off-target effects.

These advanced mechanistic studies will provide the robust scientific evidence needed to translate the traditional uses and preliminary findings of A. cerefolium into modern, evidence-based applications.

Development of Standardized Chemical References for Research Applications

The complexity of the chemical profile of this compound presents a significant challenge for research consistency and reproducibility. Many published studies rely on tentative identifications of compounds based on mass spectrometry data and comparisons with literature, as pure analytical standards are often unavailable. researchgate.netnih.gov This lack of standardization hinders accurate quantification and makes it difficult to compare results across different laboratories and studies.

A critical future trajectory is the synthesis and certification of analytical standards for key A. cerefolium marker compounds. Priority should be given to:

Novel and Unique Compounds: Such as 1,3-dicaffeoyl-5-malonyl-δ-quinide. nih.gov

Dominant Metabolites: Including malonyl-1,4-O-dicaffeoylquinic acid and 3,5-O-dicaffeoylquinic acid. researchgate.net

Potent Bioactive Molecules: Like the lignan deoxypodophyllotoxin. ishs.org

The availability of these reference standards would enable researchers to perform accurate quantitative analyses (qNMR, HPLC-UV/MS), validate extraction methods, and ensure that the biological activities observed are attributable to a well-defined and quantifiable chemical profile. This standardization is an essential step for elevating the quality of research in the chemical biology of A. cerefolium and is a prerequisite for any potential clinical or commercial development.

Q & A

Basic Research Questions

Q. What are the optimal growth conditions for Anthriscus cerefolium in controlled environments to ensure standardized biomass production?

  • Methodological Answer : Use a randomized block design with replicated plots (e.g., 1.5 m × 9 m plots) to test variables like light intensity, soil pH, and irrigation frequency. Monitor biomass yield across multiple harvest cycles while controlling for seasonal variability . Standardize soil composition using pre-tested substrates and document environmental parameters (temperature, humidity) to ensure reproducibility .

Q. How can researchers validate the taxonomic identity of This compound accessions to prevent misidentification with closely related species like Anthriscus sylvestris?

  • Methodological Answer : Combine morphological markers (e.g., mericarp shape, trichome distribution) with genetic barcoding (ITS or chloroplast DNA regions). Cross-reference herbarium vouchers and use taxonomic keys from botanical databases to confirm species identity .

Q. What are the primary phytochemical compounds in This compound, and which extraction methods maximize yield for analytical studies?

  • Methodological Answer : Use HPLC or GC-MS to identify compounds like flavonoids and coumarins. Optimize extraction via solvent polarity gradients (e.g., ethanol-water mixtures) and ultrasonic-assisted extraction. Validate methods using spiked samples and internal standards to ensure accuracy .

Advanced Research Questions

Q. How should researchers design experiments to assess the allelopathic effects of This compound on neighboring plant species while controlling for soil heterogeneity?

  • Methodological Answer : Implement a split-plot design with soil sampling at multiple depths to characterize nutrient variability. Use bioassays (e.g., seed germination inhibition tests) with leachates from A. cerefolium rhizosphere. Apply multivariate ANOVA to isolate allelopathic effects from soil confounding factors .

Q. What statistical approaches resolve contradictions in phytochemical variability across geographically distinct This compound populations?

  • Methodological Answer : Perform meta-analysis of existing studies, accounting for environmental covariates (e.g., altitude, precipitation). Use principal component analysis (PCA) to cluster chemotypes and mixed-effects models to quantify regional differences. Cross-validate findings with controlled growth experiments under uniform conditions .

Q. How can genomic and transcriptomic data be integrated to study secondary metabolite biosynthesis pathways in This compound?

  • Methodological Answer : Combine RNA-seq data from different tissues (roots, leaves) with genome scaffolding to identify biosynthetic gene clusters. Use pathway enrichment tools (e.g., KEGG) and heterologous expression in model systems (e.g., Nicotiana benthamiana) to validate enzyme functions. Ensure reproducibility by depositing raw data in public repositories like NCBI .

Q. What experimental protocols minimize cross-contamination in co-cultivation studies involving This compound and mycorrhizal fungi?

  • Methodological Answer : Use sterile hydroponic systems or compartmentalized rhizoboxes to separate root zones. Quantify fungal colonization via qPCR (targeting ITS regions) and microscopy. Include negative controls with fungicides and validate symbiosis outcomes using isotopic labeling (e.g., ¹⁵N transfer assays) .

Methodological Best Practices

  • Reproducibility : Document experimental protocols in detail, including equipment specifications (e.g., ultrasonic extraction time/power) and statistical code repositories .
  • Data Contradictions : Apply sensitivity analysis to identify outlier datasets and use Bayesian hierarchical models to account for variability .
  • Taxonomic Validation : Deposit voucher specimens in herbaria and share DNA barcodes via platforms like GenBank to facilitate peer verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.